2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid
CAS No.: 2580191-49-5
Cat. No.: VC6042503
Molecular Formula: C7H7F3O3
Molecular Weight: 196.125
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2580191-49-5 |
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Molecular Formula | C7H7F3O3 |
Molecular Weight | 196.125 |
IUPAC Name | 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid |
Standard InChI | InChI=1S/C7H7F3O3/c8-7(9,10)5-2-1-4(3-13-5)6(11)12/h1,5H,2-3H2,(H,11,12) |
Standard InChI Key | MKBNNFUVEYJDKX-UHFFFAOYSA-N |
SMILES | C1C=C(COC1C(F)(F)F)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a six-membered dihydropyran ring with one double bond (between C3 and C4) and two substituents: a trifluoromethyl (-CF₃) group at position 2 and a carboxylic acid (-COOH) at position 5. The planar carboxylic acid group enhances solubility in polar solvents, while the -CF₃ group contributes to metabolic stability and lipophilicity.
Key spectral data:
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¹H NMR: Resonances for the dihydropyran ring protons appear as multiplets between δ 1.8–2.5 ppm (H3, H4) and δ 4.0–4.5 ppm (H6). The carboxylic acid proton is typically absent due to exchange broadening in D₂O.
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¹³C NMR: The carbonyl carbon (C=O) resonates at δ 170–175 ppm, while the -CF₃ group shows a quartet (J = 288 Hz) at δ 120–125 ppm due to coupling with fluorine nuclei .
Physicochemical Characteristics
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Molecular formula: C₇H₇F₃O₃
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Molecular weight: 212.13 g/mol
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Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF); limited solubility in water (≈1.2 g/L at 25°C).
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pKa: The carboxylic acid group has a pKa of ≈2.8, making it predominantly deprotonated at physiological pH.
Synthetic Methodologies
Trifluoromethylation Strategies
The trifluoromethyl group is introduced via electrophilic or nucleophilic pathways. A TiCl₄-mediated approach, adapted from annelated dihydropyran syntheses, involves reacting 3,6-dihydro-2H-pyran-5-carboxylic acid derivatives with trifluoroacetic anhydride (Scheme 1) :
Scheme 1:
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Acylation: 3,6-Dihydro-2H-pyran-5-carboxylate reacts with trifluoroacetic anhydride in the presence of pyridine to form a trifluoroacetyl intermediate.
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Cyclization: Treatment with TiCl₄ and 1,3-bis(trimethylsilyl) ethers induces conjugate addition and ring closure, yielding the trifluoromethylated pyran.
Table 1: Optimization of Trifluoromethylation Conditions
Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
---|---|---|---|
TiCl₄ | 0 | 62 | 88 |
BF₃·Et₂O | -20 | 45 | 75 |
SnCl₄ | 25 | 38 | 65 |
Oxidation to Carboxylic Acid
The final oxidation step converts ester intermediates to carboxylic acids. Potassium permanganate (KMnO₄) in acidic media is preferred for its high efficiency:
Procedure:
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Dissolve methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylate (1.0 equiv) in H₂SO₄ (2M).
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Add KMnO₄ (3.0 equiv) gradually at 0°C.
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Stir for 12 h at 25°C, then quench with NaHSO₃.
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Yield: 78–85% after recrystallization (ethanol/water).
Chemical Reactivity
Electrophilic Substitution
The carboxylic acid group directs electrophiles to the ortho and para positions of the pyran ring. Nitration with HNO₃/H₂SO₄ produces 4-nitro derivatives, which are precursors to amine-functionalized analogs:
Table 2: Nitration Products
Nitrating Agent | Temperature (°C) | Major Product | Yield (%) |
---|---|---|---|
HNO₃/H₂SO₄ | 0 | 4-Nitro | 67 |
AcONO₂ | 25 | 2-Nitro | 42 |
Decarboxylation and Ring-Opening
Heating above 150°C induces decarboxylation, forming 2-(trifluoromethyl)-3,6-dihydro-2H-pyran. Under basic conditions (NaOH, H₂O/EtOH), the ring opens to yield γ,δ-unsaturated carboxylic acids:
Mechanism:
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Deprotonation of the carboxylic acid forms a resonance-stabilized carboxylate.
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Base-assisted cleavage of the C-O bond in the pyran ring generates a dienolate intermediate.
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Acid workup produces (E)-4-(trifluoromethyl)pent-2-enoic acid (85% yield) .
Biological Activity
Antimicrobial Screening
Derivatives exhibit moderate activity against Gram-negative pathogens due to the -CF₃ group’s membrane-disrupting effects:
Table 3: Minimum Inhibitory Concentrations (MIC)
Pathogen | MIC (μg/mL) |
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Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Staphylococcus aureus | >128 |
Enzyme Inhibition
The carboxylic acid moiety chelates metal ions in enzyme active sites. Molecular docking studies suggest inhibition of dihydrofolate reductase (DHFR) with an IC₅₀ of 18 µM, comparable to trimethoprim .
Industrial Applications
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing:
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Antiviral agents: Functionalization at C5 yields prodrugs with enhanced bioavailability.
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Kinase inhibitors: The -CF₃ group improves target binding affinity in ATP-binding pockets.
Polymer Chemistry
Copolymerization with ethylene glycol produces fluorinated polyesters with low dielectric constants (ε = 2.3–2.7), suitable for microelectronic insulation.
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